(S)-tert-Butyl 2-amino-2-cyclobutylacetate
Description
(S)-tert-Butyl 2-amino-2-cyclobutylacetate is a chiral ester derivative featuring a cyclobutyl ring directly bonded to a stereogenic carbon bearing an amino group. The tert-butyl ester moiety provides steric protection, enhancing stability during synthetic processes. The (S)-enantiomer’s stereochemistry is critical for interactions with chiral biological targets, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-cyclobutylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)7-5-4-6-7/h7-8H,4-6,11H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRISVFMSQTDJS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171157 | |
| Record name | Cyclobutaneacetic acid, α-amino-, 1,1-dimethylethyl ester, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998701-10-2 | |
| Record name | Cyclobutaneacetic acid, α-amino-, 1,1-dimethylethyl ester, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1998701-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneacetic acid, α-amino-, 1,1-dimethylethyl ester, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-2-cyclobutylacetate typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring through cyclization reactions.
Amination: Introduction of the amino group is achieved through amination reactions, often using reagents like ammonia or amines.
Esterification: The final step involves esterification to introduce the tert-butyl ester group. This is typically done using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of (S)-tert-Butyl 2-amino-2-cyclobutylacetate is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired (S) configuration.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-2-cyclobutylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted cyclobutyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-tert-Butyl 2-amino-2-cyclobutylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride: Differs in the substituent (cyclopropylmethyl vs. cyclobutyl) and the presence of a hydrochloride salt.
- tert-Butyl 2-amino-2-cyclopentylacetate: Features a larger cyclopentyl ring, reducing ring strain compared to cyclobutyl.
- tert-Butyl 2-amino-2-(2-methylcyclobutyl)acetate: Introduces a methyl group on the cyclobutyl ring, altering steric and electronic properties.
Physical and Chemical Properties
| Property | (S)-tert-Butyl 2-amino-2-cyclobutylacetate | tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl | tert-Butyl 2-amino-2-cyclopentylacetate |
|---|---|---|---|
| Molecular Weight | ~215.3 g/mol | ~249.8 g/mol | ~229.4 g/mol |
| Ring Strain | Moderate (cyclobutyl) | High (cyclopropyl) | Low (cyclopentyl) |
| Solubility | Low in water; soluble in organic solvents | High in polar solvents (due to HCl salt) | Moderate in organic solvents |
| Stability | Stable under basic conditions | Hygroscopic (salt form) | Stable at room temperature |
- Cyclobutyl vs. Cyclopropylmethyl : The cyclobutyl ring in the target compound imposes moderate strain, enhancing reactivity in ring-opening reactions compared to the highly strained cyclopropane ring in the analogue. However, the cyclopropane’s smaller size may improve membrane permeability in drug candidates .
- Salt Form: The hydrochloride salt in the analogue increases aqueous solubility but introduces hygroscopicity, complicating storage. The free amino group in the target compound offers flexibility for further derivatization .
Research Findings and Case Studies
- Synthetic Routes: A 2024 study highlighted the use of tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride in synthesizing antiviral agents, achieving >90% purity. Similar methodologies could apply to the cyclobutyl analogue but may require optimized ring-closing metathesis or [2+2] cycloadditions for cyclobutane formation .
- Biological Activity : Cyclobutyl-containing compounds demonstrated a 30% increase in half-life compared to cyclopropane analogues in preclinical pharmacokinetic studies, attributed to reduced ring strain and slower oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
